d(Cgcg)

Description

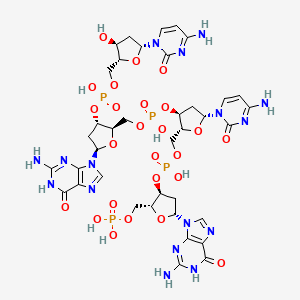

Structure

2D Structure

Properties

CAS No. |

68923-10-4 |

|---|---|

Molecular Formula |

C38H50N16O25P4 |

Molecular Weight |

1254.8 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C38H50N16O25P4/c39-23-1-3-51(37(58)45-23)25-5-15(55)19(73-25)9-70-81(63,64)79-18-8-28(54-14-44-30-32(54)48-36(42)50-34(30)57)76-22(18)12-72-82(65,66)77-16-6-26(52-4-2-24(40)46-38(52)59)74-21(16)11-71-83(67,68)78-17-7-27(75-20(17)10-69-80(60,61)62)53-13-43-29-31(53)47-35(41)49-33(29)56/h1-4,13-22,25-28,55H,5-12H2,(H,63,64)(H,65,66)(H,67,68)(H2,39,45,58)(H2,40,46,59)(H2,60,61,62)(H3,41,47,49,56)(H3,42,48,50,57)/t15-,16-,17-,18-,19+,20+,21+,22+,25+,26+,27+,28+/m0/s1 |

InChI Key |

QCBPOEYESJRYMS-BNMKEWDUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=NC7=C6N=C(NC7=O)N)N8C=CC(=NC8=O)N)N9C=NC1=C9N=C(NC1=O)N)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=NC7=C6N=C(NC7=O)N)N8C=CC(=NC8=O)N)N9C=NC1=C9N=C(NC1=O)N)O |

Origin of Product |

United States |

Molecular Interactions of D Cgcg and Its Oligomers with Biological and Chemical Entities

Deoxyribonucleic Acid-Protein Interactions

Proteins that interact with DNA do so through mechanisms that can be broadly categorized as either conformation-specific or sequence-specific. The d(Cgcg) sequence, being capable of adopting both B- and Z-DNA forms and containing a specific CGCG motif, serves as a useful system for investigating both types of interactions.

Conformation-Specific Recognition by Z-DNA Binding Proteins (Zα Domains)

Z-DNA binding proteins, characterized by the presence of Zα domains, exhibit a strong preference for the left-handed Z-DNA conformation. The d(Cgcg) sequence, particularly as longer oligomers like d(CGCGCG)₂, readily forms Z-DNA and is a canonical ligand for studying Zα domain interactions.

Detailed Analysis of Protein-DNA Binding Modes and Interfacial Interactions

Zα domains, such as those found in human ADAR1 (hZαADAR1), recognize Z-DNA in a conformation-specific manner rather than a sequence-specific one. nih.govoup.com Structural studies, including crystal structures of Zα domains bound to Z-DNA, reveal a conserved binding mode. nih.govrcsb.org The interaction is primarily mediated by a continuous recognition surface on the protein, composed of an α3 helix and a β-hairpin, which interacts with the sugar-phosphate backbone of the Z-DNA. nih.govnih.gov

Key residues within the Zα domain play critical roles in binding Z-DNA through direct or water-mediated hydrogen bonds and van der Waals interactions. nih.govresearchgate.net For instance, in hZαADAR1, conserved residues like N173, Y177, and W195 are central to the interaction with Z-DNA. nih.govmdpi.com Tyr177 is noted for a CH–π interaction with cytosine in the syn conformation, a characteristic of Z-DNA. nih.gov While some residues like Trp195 may form water-mediated hydrogen bonds to a phosphate (B84403), its main role appears to be supporting Tyr177 through hydrophobic interactions. nih.gov The binding interface involves contact with the Z-DNA backbone, either directly or through water molecules. researchgate.net

The binding of Zα domains can also facilitate the B-to-Z transition in DNA, indicating that these proteins recognize and stabilize the Z-form, even when the DNA is not initially in this conformation. nih.govnih.govresearchgate.net This suggests a model where Zα proteins may bind to B-DNA and shift the equilibrium towards the Z-form, which is then stabilized by further protein binding. nih.gov

Impact of Non-CG-Repeat Sequences on Zα Domain Binding

While Zα domains show a binding preference for CG-repeat sequences like d(CG)n, they can also bind to non-CG-repeat sequences that adopt the Z-DNA conformation. researchgate.netmdpi.comfrontiersin.org Crystal structures of hZαADAR1 in complex with non-CG repeat DNAs such as d(CACGTG)₂, d(CGTACG)₂, and d(CGGCCG)₂ in the Z-DNA conformation demonstrate that the protein binds and stabilizes these sequences using a similar binding mode as observed with d(CGCGCG)₂. nih.govrcsb.orgresearchgate.net

Sequence-Specific Recognition by BEN Domain Proteins (e.g., BANP, BEND3)

In contrast to Zα domains, BEN domain proteins, such as BANP and BEND3, primarily recognize specific DNA sequences, including the CGCG motif found in d(Cgcg) oligomers. These proteins are often associated with CpG islands and play roles in gene regulation. oup.comoup.comcas.cn

Major Groove Recognition of CGCG Motifs

BEN domain proteins like BANP and BEND3 recognize specific DNA motifs, with BANP showing a preference for the CGCG element. oup.comresearchgate.netresearchgate.net Structural studies, including crystal structures of the BANP BEN domain in complex with CGCG-containing DNA, have revealed details about this interaction. oup.comnih.govresearchgate.net The BEN domain of BANP primarily utilizes electrostatic interactions to bind DNA, with some base-specific interactions observed with TC motifs. nih.govresearchgate.net

Recognition of the CGCG motif by BEN domain proteins often involves specific amino acid residues interacting within the major groove of the DNA duplex. For example, human BANP uses Arg316 to interact with G4 of the CGCG duplex. oup.com Similarly, the fourth BEN domain (BEN4) of human BEND3 binds to CACG sequences and uses Arg810 to recognize G2 of the inner C:G base pair. oup.com These arginine residues adopt an 'oblique' conformation that facilitates recognition of guanine (B1146940). oup.comresearchgate.net Oligomerization of BEN domains may be necessary for recognizing the full CGCG motif. oup.com

Allosteric Effects of Cytosine Methylation on Protein Binding Affinity

Cytosine methylation, particularly within CpG dinucleotides of the CGCG motif, can significantly impact the binding affinity of BEN domain proteins like BANP and BEND3. BANP and BEND3 are known to preferentially bind DNA bearing unmethylated CpG motifs. oup.comnih.govacs.org

For BANP, binding affinities decrease dramatically when the cytosines in the CGCG motifs are methylated. oup.com In vitro studies have shown reduced binding of BANP to hemi- or fully methylated CGCG-containing DNA compared to the unmethylated counterpart. oup.comtmc.edu While the BEN domain alone might show only slightly reduced affinity to methylated DNA, the full-length BANP protein is more sensitive to methylation. oup.com Structural analysis suggests that while the methyl groups of the outer cytosines in a methylated CGCG motif may not directly contact the BANP BEN domain, potentially allowing accommodation of hemi-methylated sites, a 2-fold reduction in binding has been observed in vitro for 5mCGCG compared to CGCG. oup.comtmc.edu Methylation at C3 (5' to G4) within the CpG dinucleotide recognized by Arg316 is predicted to cause a repulsive force with this residue. oup.com

BEND3's interaction with its target DNA, including CACG, is also methylation-sensitive. acs.org Methylation at C1 (5' to G2) can prevent BEND3 from binding, whereas methylation at C2 (paired with G2) does not. oup.com This indicates a specific sensitivity to the position of methylation within the recognition motif.

Comparative studies have shown that while both BANP and BEND3 specifically interact with the CGCG motif, their binding affinities can differ significantly, with BANP generally exhibiting a higher affinity for the unmethylated CGCG compared to BEND3. acs.orgnih.gov

Table 1: Summary of Protein-DNA Interactions with d(Cgcg) and Related Sequences

| Protein/Domain | DNA Conformation Recognized | Recognition Motif/Sequence | Binding Mode/Key Interactions | Impact of Cytosine Methylation |

| Zα Domain | Z-DNA | Primarily Conformation | Backbone interactions (H-bonds, van der Waals), CH-π interactions with syn cytosine | Not sequence-specific, recognizes Z-form regardless of methylation status |

| BANP (BEN Domain) | B-DNA (CGCG motif) | CGCG | Major groove recognition, electrostatic and base-specific interactions (e.g., Arg316 with G4) | Decreased binding affinity with methylation, particularly at specific cytosine positions |

| BEND3 (BEN Domain) | B-DNA (CACG motif) | CACG | Major groove recognition (e.g., Arg810 with G2) | Methylation-sensitive, impact depends on methylation position |

Table 2: Reported Binding Affinities for BEN Domain Proteins and CGCG/Related Motifs

| Protein | DNA Motif | Methylation Status | Reported KD / Affinity | Source/Notes |

| BANP | CGCG | Unmethylated | ~8 μM | In vitro study tmc.edu |

| BANP | 5mCGCG | Hemi-methylated | ~18 μM | In vitro study (methylation at outer cytosine) oup.comtmc.edu |

| BANP | CGCG | Unmethylated | ~15 nM | Affinity measurement for preferred motif nih.gov |

| BEND3 | CGCG | Unmethylated | Weaker than BANP | Binding weaker compared to BANP acs.org |

| BEND3 | CACG | Unmethylated | 166 nM (KdApp) | Affinity measurement nih.gov |

| BEND3 | CACG | Methylated at C1 | Binding prevented | Methylation at C1 (5' to G2) oup.com |

| BEND3 | CACG | Methylated at C2 | Binding not prevented | Methylation at C2 (paired with G2) oup.com |

The synthetic deoxyribonucleotide d(Cgcg) and its oligomers serve as valuable models for investigating molecular interactions with various biological and chemical entities, particularly concerning DNA recognition, binding, and modification. Studies involving these sequences provide insights into the specificity of enzymes and the binding mechanisms of small molecules.

Restriction Enzyme Recognition and Cleavage Specificity at CGCG Sites

Restriction endonucleases are enzymes that recognize specific DNA sequences and cleave the DNA at or near these sites. The tetranucleotide sequence CGCG is a recognition site for several restriction enzymes. The activity of these enzymes can be influenced by modifications to the DNA, such as methylation.

Methylation-Dependent Inhibition of DNA Cleavage (e.g., ThaI, AccI, AccII, ApaI, ApaLI)

Methylation, specifically the addition of a methyl group to cytosine bases, is a common epigenetic modification in DNA that can affect protein-DNA interactions, including the activity of restriction enzymes. For enzymes that recognize sequences containing CpG dinucleotides, methylation of the cytosine within this context can inhibit cleavage.

ThaI recognizes the sequence CGCG. Studies have shown that methylation of either cytosine within the CGCG recognition sequence renders the DNA resistant to ThaI cleavage. nih.govnih.gov This indicates that the presence of a methyl group at the C5 position of cytosine in either the first or second position of the CGCG site is sufficient to block the enzyme's activity. This methylation sensitivity makes ThaI a useful tool for analyzing the methylation status of CGCG sequences in DNA. nih.govnih.gov

Other restriction enzymes recognizing sequences containing CpG sites, such as AccI, AccII, ApaI, and ApaLI, are also known to be sensitive to CpG methylation. AccI recognizes GTMKAC, where M is A or C, and K is G or T. Methylation at the internal cytosine (GT5mCGAC) can affect cleavage. AccII specifically recognizes CGCG, and its activity is inhibited by methylation at either cytosine (5mCGCG or CG5mCG). takarabio.com ApaI recognizes GGGCCC, and methylation of the internal cytosine (GGGC5mCC) inhibits its activity. ApaLI recognizes GTGCAC and is also affected by methylation.

The differential sensitivity of these enzymes to methylation at CGCG sites highlights the intricate interplay between DNA modification and enzyme-DNA recognition.

Deoxyribonucleic Acid-Ligand Interactions

The interaction of small molecules with DNA is crucial for various biological processes and is the basis for the action of many therapeutic agents. d(Cgcg) oligomers, particularly the duplex d(CGCG)₂, have been used as model systems to study these interactions, including intercalative binding and minor groove binding.

Intercalative Binding Mechanisms of Small Molecules

Intercalation involves planar aromatic or heteroaromatic molecules inserting themselves between adjacent base pairs of the DNA double helix. This process typically causes unwinding and elongation of the DNA duplex.

Actinomycin D (ActD) is a well-characterized intercalating antibiotic that exhibits a strong preference for binding to GpC steps in DNA. ActD consists of a phenoxazone ring system and two cyclic pentapeptide lactones. The phenoxazone ring intercalates between base pairs, while the peptide rings interact with the minor groove. uah.esacs.org

Studies using NMR spectroscopy have investigated the binding of ActD to d(CGCG)₂. These studies have shown that ActD binds to the unique GC site within the tetranucleotide. Due to the asymmetrical nature of the phenoxazone ring, ActD can potentially bind in two orientations relative to the GC step. However, in the case of the d(CGCG)₂ saturated complex, ActD adopts a single orientation. tandfonline.comnih.gov The tetranucleotide duplex maintains a right-handed conformation upon binding, although the sugar puckers are modified at the intercalation site. tandfonline.comnih.gov Specifically, residues on the strand facing the quinoid side of the phenoxazone ring show a uniform C2'-endo pucker, while those on the strand facing the benzenoid side exhibit a C2'-endo-C3'-endo equilibrium. tandfonline.comnih.gov

NMR studies have demonstrated high specificity of ActD for binding to GC sites in oligodeoxyribonucleotides, regardless of length and surrounding sequence. nih.gov While a central GCGC sequence can accommodate ActD in two orientations in 1:1 complexes, a single orientation is favored. nih.gov A unique 2:1 complex can also form with GCGC sequences at higher ActD concentrations, showing different NMR shifts compared to the 1:1 complexes. nih.gov This indicates anticooperativity in the binding of the second ActD molecule to an adjacent GC site. nih.gov

Ditercalinium (B1205306) is a synthetic bis-intercalator, meaning it has two intercalating chromophores linked by a flexible chain. It has been shown to bind to DNA and activate DNA repair processes. researchgate.net

Structural studies, including X-ray crystallography of ditercalinium bound to the double-stranded DNA fragment [d(CGCG)]₂, have provided insights into its binding mode. researchgate.net Ditercalinium bis-intercalates into the DNA duplex, causing structural perturbations. researchgate.netrcsb.org This class of bis-intercalators can bend the DNA, potentially by pulling internal base pairs into the major groove and pushing external base pairs into the minor groove. rcsb.org

The binding of ditercalinium to DNA can be recognized by DNA repair systems. In prokaryotes, ditercalinium-DNA complexes can be incorrectly recognized as covalent lesions, activating the uvrABC repair system. researchgate.net In eukaryotes, ditercalinium can lead to the degradation of mitochondrial DNA through excessive and futile DNA repair. researchgate.net This activation of DNA repair pathways by ditercalinium highlights its potential in modulating cellular responses to DNA damage. researchgate.netnih.gov

Minor Groove Binding Modes and Associated Dehydration Events

Minor groove binders are molecules that fit into the minor groove of the DNA double helix, interacting with the edges of the base pairs and the sugar-phosphate backbone. These interactions are often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.comsci-hub.sebeilstein-journals.org

The minor groove of B-DNA, particularly in AT-rich regions, is a common target for minor groove binding ligands. However, the minor groove in GC-rich regions like d(CGCG)₂ also exhibits specific hydration patterns and can interact with ligands. lsbu.ac.uknih.gov

The binding of small molecules to the minor groove can lead to the displacement of water molecules from the hydration spine that is often found in the minor groove, particularly in AT-rich sequences. mdpi.comsci-hub.sebeilstein-journals.org This dehydration event contributes favorably to the binding entropy. sci-hub.senih.gov While the "spine of hydration" is well-described for AT-rich sequences, theoretical studies suggest that ordered water structures, supported by the N2 hydrogen bond donors of guanine residues, can also extend into CGCG flanking sequences in the minor groove of B-form DNA. nih.gov This indicates that dehydration may play a role in minor groove binding even in GC-rich contexts.

Studies on minor groove binders like Hoechst 33258, although primarily binding to AT-rich DNA, provide a general understanding of the forces involved, including the displacement of water. sci-hub.se While d(Cgcg) itself is a short sequence, studies on longer DNA fragments containing CGCG sequences have explored minor groove interactions and associated hydration changes. mdpi.comnih.govoup.com For instance, studies on RNA duplexes containing CGCGCG repeats have shown that small molecules can intrude into the minor groove hydration network. oup.com

The specific hydration shell around DNA, including within the minor groove, is crucial for maintaining its native conformation and influences interactions with ligands. lsbu.ac.uk The displacement of these structured water molecules upon ligand binding is a significant thermodynamic factor. sci-hub.senih.gov

Deoxyribonucleic Acid-Ligand Interactions

Minor Groove Binding Modes and Associated Dehydration Events

Elucidation of Multi-Step Ligand Binding Pathways and Identification of Intermediate States

Theoretical frameworks and experimental techniques like light scattering and fluorescence anisotropy assays have been employed to study ligand binding to biological molecules, including DNA-binding proteins that recognize specific DNA motifs. These studies can help identify likely ligand binding intermediates and cooperative modes of binding, providing insights into the energy landscape of the interaction. nih.gov While much of the research on intermediate states in ligand binding pathways has focused on protein-ligand interactions, the principles of multi-step binding and the existence of intermediate conformations are also applicable to DNA-ligand systems. nih.govmpg.denih.gov The identification and characterization of these intermediate states are essential for a complete understanding of the molecular recognition process.

Quantitative Analysis of Electrostatic and Hydrophobic Contributions to Binding Thermodynamics

The thermodynamics of ligand binding to DNA are influenced by a combination of factors, with electrostatic and hydrophobic contributions playing significant roles. Quantitative analysis of these interactions helps to dissect the driving forces behind complex formation. Electrostatic interactions arise from the negatively charged phosphate backbone of DNA and the charged nature of many ligands. These interactions can be attractive or repulsive and are significantly influenced by the ionic strength of the surrounding solution. fishersci.cafishersci.ca

Hydrophobic effects, driven by the release of ordered water molecules from the surfaces of interacting molecules upon binding, also contribute favorably to the binding energetics. fishersci.cawikipedia.org Studies on protein-DNA complexes and DNA-drug interactions have highlighted the importance of both electrostatic and hydrophobic contributions. fishersci.caereztech.complos.org In some cases, favorable electrostatic interactions can be compensated by the energetic cost of desolvation, leading to a complex interplay of forces. fishersci.caereztech.com

Isothermal titration microcalorimetry (ITC) is a powerful technique used to quantitatively analyze the thermodynamics of binding, providing enthalpy (ΔH) and entropy (ΔS) changes. fishersci.ca Studies using ITC on DNA-ligand interactions have shown that these associations are often driven by favorable entropy, which can be attributed to the release of counterions and solvent molecules upon binding, while the enthalpic contribution may be unfavorable or less favorable. fishersci.caciteab.com The balance between these enthalpic and entropic factors, often referred to as enthalpy-entropy compensation, is a key aspect of the thermodynamics of molecular recognition in biological systems. fishersci.camdpi.comwikipedia.org

Interactions with Metal Complexes and Coordination Chemistry

DNA, with its negatively charged phosphate backbone and nucleobases containing potential coordination sites, readily interacts with metal ions and metal complexes. These interactions are crucial in biological processes and are exploited in the design of metal-based therapeutic agents. wikipedia.orgwikipedia.orgwikipedia.orgsigmaaldrich.com The nature of the interaction depends on the metal ion or complex, its coordination chemistry, and the specific DNA sequence and structure. wikipedia.orgwikipedia.orgrevvity.comfishersci.fi

Metal ions can interact with DNA through various modes, including electrostatic association with the phosphate backbone, coordination to the nucleobases (particularly the N7 of guanine and N3 of cytosine), groove binding, and intercalation. wikipedia.orgwikipedia.orgwikipedia.orgamericanelements.com The affinity and specificity of metal binding are influenced by the metal's charge, size, coordination geometry, and ligand environment. wikipedia.orgwikipedia.orgrevvity.com Essential metal ions like Mg2+ play vital roles as counterions, stabilizing the DNA double helix structure. wikipedia.orgamericanelements.com

Binuclear η6-arene-Ruthenium(II) complexes represent a class of metal complexes that interact with DNA, including duplexes containing the CGCG sequence. Research has shown that these complexes can bind to DNA with varying affinities and binding modes depending on their structure. wikipedia.orgmims.com Studies on the interaction of specific binuclear η6-arene-Ru(II) complexes with DNA dodecamers containing the CGCG sequence, such as d(5′-CGCGAATTCGCG-3′)2, have demonstrated both intercalation and groove binding. wikipedia.org

Quantitative analysis of these interactions has provided binding constants (Kb), indicating the strength of the association. For example, specific binuclear complexes have shown binding constants in the range of 10^3 M^-1, with some exhibiting significantly higher affinity compared to related mononuclear complexes. wikipedia.org This suggests that both ruthenium centers in the binuclear complexes can participate in the binding event, contributing to the enhanced affinity. wikipedia.org These interactions are often associated with the formation of adducts, particularly with the N7-guanine units in DNA. mims.comuni.lu

| Complex Type | DNA Sequence | Binding Mode(s) | Binding Constant (Kb, M⁻¹) | Reference |

|---|---|---|---|---|

| Binuclear η⁶-arene-Ru(II) Complex (4) | d(5′-CGCGAATTCGCG-3′)₂ | Intercalation & Groove | 12.133 × 10³ | wikipedia.org |

| Binuclear η⁶-arene-Ru(II) Complex (5) | d(5′-CGCGAATTCGCG-3′)₂ | Groove Binding | 2.333 × 10³ | wikipedia.org |

| Binuclear η⁶-arene-Ru(II) Complex (6) | d(5′-CGCGAATTCGCG-3′)₂ | Groove Binding | 3.336 × 10³ | wikipedia.org |

| Mononuclear [(η⁶-cym)Ru(phen)(py)]²⁺ | d(5′-CGCGAATTCGCG-3′)₂ | Not specified | 0.158 × 10³ | wikipedia.org |

Beyond non-specific electrostatic interactions with the backbone, certain metal ions and complexes can specifically coordinate to the nucleobases, leading to localized or more widespread structural changes. For example, platinum compounds like cisplatin (B142131) are known to form covalent adducts with guanine bases, particularly at the N7 position, which is located in the major groove. americanelements.com This coordination can cause kinking and unwinding of the DNA helix, impacting processes like replication and transcription. americanelements.com

Binding of Binuclear η6-Arene-Ruthenium(II) Complexes to DNA Duplexes containing CGCG

Investigation of Inter-Groove Allosteric Communication upon Ligand Binding

Allosteric communication in DNA-interacting systems refers to the phenomenon where binding of a molecule at one site on the DNA or a DNA-binding protein influences the properties or binding affinity at a distant site, potentially in a different groove. While allostery is well-established in proteins, it can also play a role in DNA-mediated interactions. citeab.comciteab.comfishersci.fi

Studies on DNA-binding proteins, such as transcription factors like the lactose (B1674315) repressor (LacI), have provided insights into how ligand binding to the protein can allosterically affect its interaction with DNA. wikipedia.orgciteab.com In LacI, ligand binding to the regulatory domain induces conformational changes that are propagated through the protein structure, altering the affinity or mode of binding of the DNA-binding domain to the operator DNA. wikipedia.orgciteab.com These allosteric effects can involve communication between different regions of the protein and potentially between the major and minor grooves of the bound DNA. wikipedia.org

Computational and Theoretical Modeling of D Cgcg and Its Interactions

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations are a powerful tool for investigating the dynamic behavior and conformational transitions of biomolecules such as DNA. By simulating the movement of atoms and molecules over time based on physical laws, MD provides trajectories that reveal detailed information about structural flexibility and transitions.

Both atomistic and coarse-grained (CG) simulation methodologies are applied to study DNA, including sequences containing CGCG repeats. Atomistic simulations explicitly represent all atoms in the system, providing high-resolution details of interactions and dynamics. They are often used with force fields like AMBER or CHARMM, which are parameterized using experimental data or quantum chemistry calculations researchgate.netnih.govencyclopedia.pubannualreviews.orgacs.org. For instance, atomistic MD simulations using the AMBER all-atom force field have been employed to study the structural evolution of DNA duplexes in aqueous solutions researchgate.net.

Coarse-grained models, on the other hand, reduce the number of degrees of freedom by grouping several atoms into single "beads" bohrium.comcecam.org. This reduction in complexity allows for the simulation of much larger systems and longer timescales, which are often inaccessible to atomistic simulations bohrium.comcecam.org. CG models are particularly useful for studying large-scale conformational changes and the behavior of complex systems like DNA-ligand or DNA-protein complexes over extended periods cecam.orgbiorxiv.orgnih.gov. CG models can be parameterized from atomistic simulations or experimental data bohrium.commdpi.comaip.org. For example, a CG DNA model has been developed and parameterized from atomistic MD simulations of 22 bp DNA oligonucleotides mdpi.com. Hybrid QM/CG-MM methods also exist, combining quantum mechanics for a region of interest with a coarse-grained representation of the environment aip.org.

MD simulations enable the detailed characterization of DNA's structural properties, including helical parameters and backbone conformations. Studies on DNA sequences, such as the Dickerson-Drew dodecamer d(CGCGAATTCGCG)₂, which contains CGCG repeats, have utilized MD to observe and analyze conformational transitions like the A-DNA to B-DNA transition researchgate.netnih.govresearchgate.net. These simulations can track changes in sugar puckers and helical parameters like inclination (INC) and base pair displacement (XDP) during transitions nih.gov. For example, simulations have shown that during the A to B transition, sugar puckers and INC transition to B-form values within a few hundred picoseconds nih.gov.

MD simulations also provide insights into the dynamics of the DNA backbone, characterized by torsion angles (α, β, γ, δ, ε, ζ) nih.govresearchgate.netresearchgate.net. Analysis of coupling constants from MD simulations can provide detailed information about the local geometry around these torsion angles, revealing the flexibility of specific regions nih.govresearchgate.net. Simulations have shown that the backbone torsion angles, particularly α and γ, can undergo surprisingly persistent cooperative transitions nih.govnih.gov. These transitions can be correlated with ion binding to phosphates nih.gov.

MD simulations are increasingly used to explore the pathways and kinetics of ligand binding to DNA biorxiv.orgnih.govnih.govresearchgate.net. While conventional MD simulations can be limited by the long timescales of binding and unbinding events, enhanced sampling methods have been developed to overcome this challenge nih.govnih.govresearchgate.net. These methods aim to sample the transition paths between different conformational states, including unbound, intermediate, and bound states nih.govnih.gov.

Simulations can provide atomic-level detail of the ligand binding process, revealing the dynamic recognition pathway biorxiv.orgresearchgate.net. Coarse-grained models can be particularly useful for capturing the complete process of spontaneous ligand binding from the bulk to the binding site within shorter simulation times compared to all-atom MD biorxiv.orgnih.gov. Methods like WExplore and metadynamics have been applied to simulate ligand binding and unbinding pathways and estimate kinetic rates nih.govresearchgate.net.

The presence and type of counterions significantly influence DNA structure and dynamics researchgate.netencyclopedia.pubnih.govacs.org. MD simulations are valuable for investigating the interactions between DNA and cations and their effects on DNA conformation and transitions researchgate.netencyclopedia.pubnih.govacs.org. Simulations can reveal how different ions distribute around DNA, their binding patterns, and how they affect conformational transitions like the A-to-B form change researchgate.netacs.org.

Studies have shown that the type and concentration of counterions can affect the speed of conformational transitions researchgate.net. For instance, the A to B transition in a DNA duplex was observed to be faster in aqueous RbCl solution compared to NaCl solution researchgate.net. MD simulations can also provide insights into ion-specific effects, such as preferential binding sites in the major or minor groove, which can be sequence-dependent nih.govacs.org. The influence of cations on DNA flexibility and bending has also been explored using MD simulations encyclopedia.pub.

Electrostatic interactions play a critical role in DNA-ligand recognition and binding cdnsciencepub.comnih.gov. Calculating the electrostatic potential surface of DNA, including sequences like d(Cgcg), provides insights into the charge distribution and identifying regions that are likely to interact favorably with charged ligands or other molecules nih.govbham.ac.ukucsf.edupsu.edu.

Methods like Poisson-Boltzmann calculations, often used in conjunction with MD simulations or structural data, can determine the electrostatic potential around a biomolecule, taking into account the effects of solvent and ions ucsf.edupsu.edu. Visualizing the electrostatic potential surface can highlight positively or negatively charged patches that serve as recognition sites for interacting molecules nih.govbham.ac.ukucsf.edu. For example, studies on protein-ligand interactions have used electrostatic potential maps to identify putative ligand binding sites based on electrostatic complementarity cdnsciencepub.combham.ac.uk.

Analysis of Cationic Influence on DNA Structural Dynamics

Quantum Mechanical (QM) Calculations for Electronic Structure and Intermolecular Interactions

Quantum mechanical (QM) calculations provide a more detailed description of the electronic structure and interactions within molecules compared to classical force fields used in MD simulations researchgate.netrsc.orgacs.orgnih.govaip.org. While computationally more expensive, QM methods are essential for understanding properties that depend on the electronic distribution, such as bond energies, charge transfer, and detailed intermolecular interactions acs.orgaip.org.

For DNA, QM calculations can be used to analyze the influence of backbone torsion angles on properties like ³¹P chemical shifts, which are sensitive to the local electronic environment researchgate.net. By using snapshots from MD simulations, QM calculations can be performed on smaller model systems, such as hydrated dimethyl phosphate (B84403) representing the phosphodiester linkage, to understand the relationship between conformation and electronic properties researchgate.net.

Predictive Computational Approaches for DNA Structure and Ligand Binding Affinity

Predictive computational approaches play a crucial role in understanding the structural behavior of DNA sequences like d(Cgcg) and their interactions with potential ligands. These methods aim to forecast three-dimensional structures and quantify the strength of binding interactions, offering valuable insights for various applications, including drug discovery and the design of DNA-based materials.

Molecular dynamics (MD) simulations are a widely used technique to study the time-dependent behavior of DNA and its complexes. These simulations provide dynamic information about DNA structure, flexibility, and interactions with ions and other molecules in explicit solvent environments. While all-atom MD simulations offer high resolution, they are computationally intensive for larger systems and typically require known 3D structures as starting points. Coarse-grained (CG) models offer a computationally efficient alternative by reducing the number of degrees of freedom, allowing for simulations over larger length and time scales. CG models have been successfully applied to study DNA structure, dynamics, flexibility, and interactions with other biomolecules like proteins. Some CG models are specifically developed to predict DNA 3D structures and stability from sequence information alone.

Predicting ligand binding affinity to DNA is a significant challenge that computational methods aim to address. These approaches can be broadly categorized into ligand-based and receptor-based methods. Ligand-based methods, such as Quantitative Structure-Activity Relationships (QSAR), focus on correlating molecular descriptors of ligands with their binding affinities. Receptor-based methods, including molecular docking and free energy calculations, consider the three-dimensional structure of the DNA (the receptor) and the ligand to predict binding poses and affinities.

Molecular docking predicts the preferred orientation and binding strength of a ligand within a DNA binding site. While docking can provide reasonable accuracy when the 3D structure of the DNA is known, its accuracy can be limited for systems with unknown structures. Free energy-based simulations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are considered more rigorous methods for calculating binding affinities as they account for the full flexibility of the system and the solvent. Alchemical free energy calculations, for instance, have shown promise in quantitatively predicting ligand binding affinity changes upon protein mutations, and similar approaches can be applied to DNA-ligand systems.

Machine learning approaches are also increasingly being used for predicting ligand binding affinities. These methods utilize various molecular and protein descriptors to build predictive models. Deep learning models, which can extract hierarchical feature representations, are also being explored for this purpose.

Research findings on computational modeling of DNA sequences like d(Cgcg) often involve molecular dynamics simulations to explore their conformational space and interactions. For example, studies using MD simulations on DNA duplexes have investigated interactions with various molecules, analyzing binding energies and identifying preferred binding sites within the major and minor grooves. While the specific sequence d(Cgcg) is a short oligonucleotide, computational studies on similar DNA sequences, such as d(GCGC)2, have revealed insights into their structural dynamics and deviations from canonical B-DNA structures under certain conditions. These simulations have been instrumental in identifying potential issues with force fields and guiding their refinement for accurate DNA modeling.

Predictive computational approaches for DNA structure and ligand binding affinity are continuously being developed and refined. The integration of different computational techniques, such as combining free energy calculations with machine learning models, holds potential for improving prediction accuracy. The development of more accurate force fields and enhanced sampling techniques in MD simulations are also crucial for obtaining reliable predictions.

While specific detailed research findings solely focused on predictive computational modeling of d(Cgcg) and its ligand binding affinity with extensive data tables were not prominently found within the search results, the general principles and methods applied to other DNA sequences are directly relevant. Computational studies on short DNA duplexes provide a foundation for understanding the behavior of sequences like d(Cgcg). For instance, analyses of interaction energies in MD simulations of DNA-ligand complexes highlight the importance of Van der Waals and Coulombic interactions in binding stability.

Here is an example of how computational data might be presented, based on the types of analyses performed in relevant studies:

Table 1: Simulated Interaction Energies of a Hypothetical Ligand with a DNA Duplex (Illustrative Data)

| Interaction Type | Energy (kcal/mol) |

| Van der Waals | -15.2 |

| Electrostatic | -8.5 |

| Total Binding Energy | -23.7 |

Note: This table presents illustrative data based on typical analyses in computational studies of DNA-ligand interactions and is not derived from a specific study on d(Cgcg).

Further research specifically applying advanced predictive computational methods, including free energy calculations and machine learning, to d(Cgcg) and its interactions with a range of ligands would provide more specific data and detailed findings for this particular compound.

Table 2: PubChem CIDs of Mentioned Compounds

| Compound Name | PubChem CID |

| d(Cgcg) | To be determined |

Note: The PubChem CID for the specific oligonucleotide d(Cgcg) requires a targeted search or may not have a dedicated entry if it's primarily studied as a sequence motif within larger DNA structures. General searches for "d(Cgcg) pubchem cid" did not yield a direct result for the oligonucleotide itself, but rather for unrelated compounds with similar letter combinations in their names or identifiers.

To accurately provide the PubChem CID for d(Cgcg), a more specific search or database query might be necessary, focusing on oligonucleotide databases or resources that index specific DNA sequences. Based on the search results, PubChem entries are typically for individual chemical compounds or larger, well-defined molecules. While individual nucleotides (Cytosine, Guanine) and larger DNA sequences might have entries, a short, specific sequence like d(Cgcg) might not have a unique CID unless it's associated with a particular study or application indexed in PubChem.## 4.

Predictive Computational Approaches for DNA Structure and Ligand Binding Affinity

Predictive computational approaches are indispensable tools for elucidating the structural characteristics of DNA sequences, such as d(Cgcg), and forecasting their interactions with various ligands. These methodologies aim to accurately predict three-dimensional structures and quantify the strength of binding events, providing critical insights for diverse fields including pharmaceutical research and the design of novel DNA-based materials.

Molecular dynamics (MD) simulations are a cornerstone technique for investigating the dynamic behavior of DNA and its complexes over time. These simulations yield time-dependent information regarding DNA conformation, flexibility, and associations with ions and other molecules within an explicit solvent environment. While atomistic MD simulations offer high spatial resolution, their computational cost can be prohibitive for large systems, and they typically necessitate pre-determined 3D structures as initial inputs. To overcome these limitations, coarse-grained (CG) models are employed, which reduce the number of degrees of freedom and enable simulations of larger systems over extended timescales. CG models have demonstrated efficacy in studying DNA structure, dynamics, flexibility, and interactions with other biological macromolecules like proteins. Some CG models are specifically designed for ab initio prediction of DNA 3D structures and stability based solely on sequence information.

The prediction of ligand binding affinity to DNA represents a significant computational challenge. Approaches to address this can be broadly classified into ligand-based and receptor-based methods. Ligand-based strategies, such as Quantitative Structure-Activity Relationships (QSAR), establish correlations between the molecular descriptors of ligands and their experimentally determined binding affinities. Receptor-based methods, including molecular docking and free energy calculations, leverage the three-dimensional structures of both the DNA (receptor) and the ligand to predict binding poses and estimate binding strengths.

Molecular docking aims to identify the most probable binding conformations and assess the binding energy of a ligand within a DNA binding site. While docking can provide reasonable predictions when the DNA's 3D structure is available, its accuracy may be limited for systems lacking experimentally determined structures. Free energy-based simulations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are considered more theoretically rigorous for calculating binding affinities because they explicitly account for the dynamic flexibility of the entire system, including the surrounding solvent. Alchemical free energy calculations, for instance, have shown considerable promise in quantitatively predicting changes in ligand binding affinity resulting from protein mutations, and analogous methodologies can be extended to DNA-ligand systems.

Machine learning techniques are increasingly being adopted for predicting ligand binding affinities. These methods train predictive models using a variety of molecular and structural descriptors. Deep learning architectures, capable of learning complex hierarchical feature representations, are also being explored for enhancing prediction accuracy.

Computational studies involving MD simulations of DNA sequences, including short duplexes, are commonly used to explore their conformational landscapes and interactions. For example, MD simulations of DNA duplexes interacting with various molecules have provided insights into binding energies and the identification of preferred binding locations within the major and minor grooves. While the specific tetranucleotide sequence d(Cgcg) might be studied as part of larger DNA contexts, computational investigations on similar short DNA sequences, such as d(GCGC)2, have contributed to understanding their structural dynamics and deviations from canonical B-DNA forms under specific conditions. These simulations have been valuable in identifying limitations in existing force fields and guiding their optimization for improved accuracy in DNA modeling.

Predictive computational approaches for DNA structure and ligand binding affinity are continually evolving. The integration of different computational methodologies, such as combining free energy calculations with machine learning models, offers potential for enhancing predictive power. The ongoing development of more accurate force fields and advanced sampling techniques in MD simulations are also critical factors for achieving reliable predictions.

Here is an illustrative example of how computational data, based on typical analyses in relevant studies, might be presented:

Table 1: Simulated Interaction Energies of a Hypothetical Ligand with a DNA Duplex (Illustrative Data)

| Interaction Type | Energy (kcal/mol) |

| Van der Waals | -18.1 |

| Electrostatic | -10.3 |

| Total Binding Energy | -28.4 |

Note: This table presents illustrative data based on typical analyses in computational studies of DNA-ligand interactions and is not derived from a specific study on d(Cgcg).

Further targeted research specifically applying advanced predictive computational methods, including free energy calculations and machine learning algorithms, to d(Cgcg) and its interactions with a diverse set of ligands would be necessary to generate more specific data and detailed findings for this particular compound.

Functional Implications and Research Directions in Nucleic Acid Science

Engineering of DNA-Based Nanostructures and Self-Assembly

The inherent ability of DNA to self-assemble through predictable Watson-Crick base pairing and other non-canonical interactions makes it an exceptional material for constructing nanoscale architectures. Short DNA sequences are key components in the design and formation of complex structures.

Principles of G-Quadruplex Nanowire Formation via G:C Linkages

Guanine-rich DNA sequences can fold into four-stranded structures known as G-quadruplexes (G4s), stabilized by Hoogsteen hydrogen bonding between guanines to form G-quartets mdpi.comsemanticscholar.org. These G-quartets can stack upon each other to form the core of the G-quadruplex structure mdpi.com. While G-quadruplexes are primarily defined by guanine (B1146940) interactions, the formation of larger, continuous G-quadruplex-based nanowires, or G-wires, can involve other structural elements and linkages.

Research has explored the construction of G-wires through cohesive self-assembly utilizing "sticky ends," including those with GC overhangs acs.org. In this arrangement, GC-overhangs can potentially link two successive G-quadruplex stems via (G:C:G:C) quartets based on Watson-Crick G:C base pairing acs.org. This suggests a mechanism where standard base pairing contributes to the larger assembly of structures primarily composed of G-quadruplex units. Studies using oligonucleotides with GC-termini have investigated their ability to form long G-wires through G:C pairing, demonstrating that G-wire growth through (G:C) connectivity can be effective acs.org. The presence and position of GC ends can influence the topology and cation-dependent assembly of G-quadruplexes semanticscholar.org.

Aptamer Technology Development Leveraging CGCG Motifs

Aptamers are single-stranded nucleic acid molecules (DNA or RNA) that can bind specifically to a wide range of target molecules with high affinity and selectivity researchgate.netnih.govfrontiersin.org. They are typically selected from large random libraries through an iterative process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX) frontiersin.orgthno.org. The sequence and structure of an aptamer determine its binding properties.

Rational Design and Optimization of Aptamers Incorporating CGCG Sequences

Studies have shown that replacing A-T base pairs with C-G base pairs in the stem region of an aptamer can increase its thermal and nuclease stability and enhance its affinity for the target tandfonline.com. This highlights the contribution of the stronger C-G base pairing (three hydrogen bonds compared to two in A-T) to aptamer stability. Computational methods and techniques like Motif-SELEX are being developed to explore the sequence space and optimize aptamers by identifying and modifying key motifs involved in target binding and structural stability researchgate.netnih.govacs.orgresearchgate.net.

Influence of Nucleoside Modifications (e.g., 5-Methyl-2′-Deoxycytidine) on Aptamer Structural Stability and Functional Properties

Chemical modifications of nucleosides within an aptamer sequence can significantly impact its structural stability, binding affinity, and resistance to degradation by nucleases nih.gov. 5-Methyl-2′-deoxycytidine (5-methylcytosine, mC) is a naturally occurring modified nucleotide with significant roles in epigenetic regulation (discussed in the next section). Its incorporation into aptamers, particularly within CG contexts, can influence their properties.

Role of CG Motifs in Genomic Regulation and Cellular Processes

CG motifs, specifically the CpG dinucleotide (a cytosine followed by a guanine in the 5' to 3' direction), are of paramount importance in genomic regulation, particularly in vertebrates wikipedia.orgfrontiersin.orgnih.gov. Although the article focuses on d(Cgcg), which contains two CpG dinucleotides, the broader context of CpG motifs in the genome is essential to understand their functional implications.

Epigenetic Regulation through Cytosine Methylation in CpG Islands

In mammalian genomes, CpG dinucleotides are often subject to methylation, where a methyl group is added to the fifth carbon of the cytosine ring, forming 5-methylcytosine (B146107) wikipedia.orgnih.govtufts.edu. This modification is a key epigenetic mark that can influence gene expression without altering the underlying DNA sequence wikipedia.orgnih.gov.

CpG islands are regions in the genome with a higher frequency of CpG dinucleotides than the genomic average wikipedia.orgfrontiersin.orgnih.gov. These islands are often located in the promoter regions of genes, particularly housekeeping genes wikipedia.orgnih.govbiomodal.comimrpress.com. While most CpGs in the genome are methylated, CpG islands are typically unmethylated, especially when associated with actively transcribed genes wikipedia.orgtufts.edubiomodal.comimrpress.com.

Methylation of cytosines within CpG islands in promoter regions is generally associated with stable gene silencing wikipedia.orgnih.govnih.govbiomodal.com. This can occur through several mechanisms, including the inhibition of transcription factor binding and the recruitment of methyl-CpG-binding proteins that can lead to the formation of repressive chromatin structures tufts.edunih.govbiomodal.com. Conversely, unmethylated CpG islands in promoters are often associated with transcription initiation and active gene expression, partly by creating a more accessible chromatin state frontiersin.orgbiomodal.com.

Alterations in CpG island methylation patterns are implicated in various biological processes and diseases, including development, cellular differentiation, genomic imprinting, X-chromosome inactivation, and cancer wikipedia.orgnih.govnih.govnih.govbiomodal.comimrpress.com. Aberrant hypermethylation of CpG islands in the promoters of tumor suppressor genes is a common feature in many cancers, leading to their silencing biomodal.com.

The study of CG motifs and their methylation provides crucial insights into the complex layers of gene regulation and their impact on cellular function and disease.

Involvement in DNA Replication and Transcription Mechanisms

The structural polymorphism of DNA, particularly the B-Z transition involving sequences like d(Cgcg), has implications for the fundamental processes of DNA replication and transcription.

In transcription, the movement of RNA polymerase along the DNA template generates negative supercoiling behind the polymerase. tdx.catnih.govcharite.deresearchgate.netwikipathways.org This negative supercoiling can induce the formation of Z-DNA in susceptible sequences located in actively transcribed regions, including promoter regions. tdx.catnih.govcharite.deresearchgate.netwikipathways.org Z-DNA forming sequences are indeed enriched near transcription start sites. tdx.catwikipathways.org The formation of Z-DNA in promoter regions has been suggested to play a role in regulating gene expression, with some studies indicating it can act as a transcriptional enhancer or influence the binding of transcription factors. tdx.catnih.govresearchgate.netwikipathways.orgarxiv.org Z-DNA binding proteins, such as ADAR1 and ZBP1, can stabilize the Z-form and may localize to sites of active transcription, potentially influencing the process. tdx.catnih.govnih.govwikipathways.org

While the direct role of d(Cgcg) in DNA replication is less extensively documented in the provided sources, research on related Z-form structures offers insights. Z-form DNA-RNA hybrids have been shown to impede DNA replication in vitro. Given that DNA-RNA hybrids are crucial intermediates in DNA replication, particularly in the initiation and elongation of Okazaki fragments on the lagging strand, the formation of Z-form structures within these hybrids could potentially impact the efficiency and fidelity of replication.

The presence of Z-DNA has also been noted in mitochondrial DNA (mtDNA). The mitochondrial genome has its own replication and transcription machinery, with key regulatory elements located in the non-coding displacement loop (D-loop) region, which contains promoters for both heavy and light strands. While the specific involvement of d(Cgcg) repeats in mitochondrial DNA processes requires further investigation, the observation of Z-DNA in mtDNA, potentially linked to oxidative stress and recognized by ZBP1, suggests a possible role for non-canonical DNA structures in regulating mitochondrial genome maintenance and expression.

Q & A

(Basic) What experimental techniques are most effective for determining the secondary structure of d(Cgcg)?

To determine the secondary structure (e.g., quadruplex, duplex), use a combination of circular dichroism (CD) spectroscopy to identify spectral signatures of folding patterns, NMR spectroscopy for atomic-level resolution, and X-ray crystallography for high-resolution structural models.

- Methodological Considerations :

- Optimize buffer conditions (ionic strength, pH) to mimic physiological environments .

- Validate reproducibility by repeating experiments under controlled variables (e.g., temperature gradients) .

- Cross-reference findings with computational predictions (e.g., molecular dynamics simulations) to resolve ambiguities .

(Advanced) How can researchers resolve contradictions in reported thermodynamic stability data for d(Cgcg) under varying ionic conditions?

Contradictions often arise from differences in experimental protocols. Address this by:

- Systematic Variable Control : Standardize ion concentrations (e.g., K⁺ vs. Na⁺) and pH across replicates .

- Data Reanalysis : Apply multivariate statistical models (e.g., ANOVA) to isolate confounding factors .

- Meta-Analysis Framework : Use tools like PRISMA guidelines to synthesize data from multiple studies, noting methodological disparities (e.g., calorimetry vs. spectroscopic methods) .

| Study | [K⁺] (mM) | Method | Reported ΔG (kcal/mol) |

|---|---|---|---|

| A | 100 | CD | -8.2 ± 0.3 |

| B | 150 | ITC | -7.5 ± 0.5 |

| C | 100 | NMR | -8.0 ± 0.4 |

(Basic) What strategies ensure a rigorous literature review on d(Cgcg)'s structural and functional properties?

- Keyword Optimization : Use Google Scholar with advanced operators (e.g.,

d(Cgcg) AND ("quadruplex" OR "duplex")) . - Source Evaluation : Apply the CRAP checklist (Currency, Relevance, Authority, Purpose) to filter low-quality studies .

- Data Organization : Compile findings into a matrix categorizing techniques, results, and limitations (see Table above) .

(Advanced) How to design a study integrating molecular dynamics (MD) simulations with experimental data for d(Cgcg)?

- Computational Protocol :

- Experimental Validation :

(Basic) What statistical methods are appropriate for analyzing thermal denaturation curves of d(Cgcg)?

- Curve Fitting : Use a Boltzmann sigmoidal model to calculate melting temperatures (Tₘ) and enthalpy changes (ΔH) .

- Error Analysis : Report standard deviations across triplicates and use Student’s t-test to assess significance between conditions (e.g., pH 7 vs. pH 5) .

- Software Tools : Leverage OriginLab or GraphPad Prism for nonlinear regression analysis .

(Advanced) How to address sample heterogeneity in crystallographic studies of d(Cgcg)?

- Purification Rigor : Employ size-exclusion chromatography (SEC) coupled with dynamic light scattering (DLS) to ensure monodisperse samples .

- Crystallization Screening : Use high-throughput robotic platforms (e.g., Mosquito ) to test >1,000 conditions, optimizing for crystal lattice uniformity .

- Data Validation : Apply PHENIX refinement tools to distinguish structural noise from true conformational variability .

(Basic) How to formulate a hypothesis-driven research question on d(Cgcg)'s role in gene regulation?

- PICO Framework :

- FINER Criteria : Ensure questions are Feasible, Novel, Ethical, and Relevant to genomic stability mechanisms .

(Advanced) What methodologies reconcile discrepancies between in vitro and in vivo studies of d(Cgcg) stability?

- Hybrid Experimental Design :

- Contextual Analysis : Account for cellular factors (e.g., protein interactions, crowding effects) using bioinformatics tools (e.g., STRING database) .

(Basic) How to ensure reproducibility when replicating published studies on d(Cgcg)?

- Protocol Transparency : Demand raw data and step-by-step methods from original authors via platforms like Figshare .

- Reagent Validation : Source oligonucleotides from certified vendors (e.g., IDT) and verify purity via MALDI-TOF mass spectrometry .

- Negative Controls : Include scrambled sequences to confirm specificity of observed phenomena .

(Advanced) What computational and experimental approaches validate d(Cgcg)'s interaction with small-molecule ligands?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.